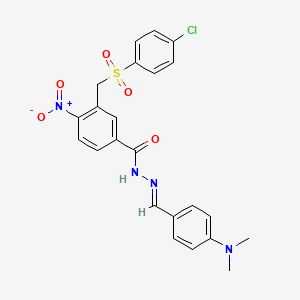
4-(5-Chloropyridine-2-carbonyl)morpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(5-Chloropyridine-2-carbonyl)morpholine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. It is widely used in scientific research for its unique properties and applications.
Scientific Research Applications
Synthesis and Derivative Formation
- A variety of pyridine and fused pyridine derivatives, including those related to 4-(5-Chloropyridine-2-carbonyl)morpholine-3-carbonitrile, have been synthesized to explore their reactivity and potential applications in various fields. One study detailed the synthesis of new series of pyridine carbonitriles, demonstrating their versatility in forming isoquinoline derivatives, pyrido[2,3-d]pyrimidine derivatives, and other heterocyclic compounds through reactions with different reagents (Al-Issa, 2012).
- Reactions of selected 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines, including morpholine, resulted in the formation of 3-amino-substituted derivatives, indicating the potential for creating diverse chemical structures based on the reaction conditions and the nucleophilicity of the dialkylamine used (Kalogirou & Koutentis, 2014).
Antibacterial Evaluation
- Thiazolo[4,5-d]pyrimidines, synthesized through the interaction of morpholine with other compounds, have been evaluated for their antibacterial properties. This suggests that derivatives of this compound could have potential applications in developing new antibacterial agents (Rahimizadeh et al., 2011).
Photophysical Evaluation and Computational Study
- A study on 2-methoxy- and 2-morpholino pyridine compounds, including those related to the chemical of interest, investigated their optoelectronic, nonlinear, and charge transport properties. This research could have implications for the use of such compounds in materials science, particularly in the design of emissive fluorophores for applications in solution and the solid state (Hagimori et al., 2019).
Anti-inflammatory Activity
- Novel synthesis methods have been developed for [1]-benzothiepino[5,4-b]pyridine-3-carbonitriles and related compounds, exploring their anti-inflammatory properties. This indicates a potential therapeutic application for derivatives of this compound in treating inflammation (Girgis et al., 2007).
properties
IUPAC Name |
4-(5-chloropyridine-2-carbonyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-8-1-2-10(14-6-8)11(16)15-3-4-17-7-9(15)5-13/h1-2,6,9H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDSOUZANXEBFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=NC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d][1,2,3]triazol-5-yl)azetidine-3-carboxamide](/img/structure/B2692879.png)




![3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(dimethylamino)ethyl)-1-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2692888.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2692889.png)


![N-(4-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2692892.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine](/img/structure/B2692901.png)
